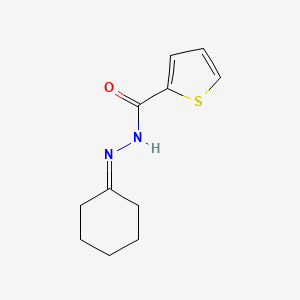
N'-cyclohexylidene-2-thiophenecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-cyclohexylidene-2-thiophenecarbohydrazide is a chemical compound with the molecular formula C11H14N2OS and a molecular weight of 222.30666 g/mol . This compound is known for its unique structure, which includes a thiophene ring and a hydrazide group, making it a valuable compound in various chemical and industrial applications.
Vorbereitungsmethoden
The synthesis of N’-cyclohexylidene-2-thiophenecarbohydrazide typically involves the reaction of 2-thiophenecarboxylic acid derivatives with hydrazine. One efficient method involves the formation of an unstable intermediate, N,N-dicyclohexylcarbamidicthiophene-2-carboxylic anhydride, which then reacts with hydrazine to form the desired product . This method yields high purity and efficiency, making it suitable for both laboratory and industrial production.
Analyse Chemischer Reaktionen
N’-cyclohexylidene-2-thiophenecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Wissenschaftliche Forschungsanwendungen
N’-cyclohexylidene-2-thiophenecarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and coordination complexes.
Medicine: It is explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Wirkmechanismus
The mechanism of action of N’-cyclohexylidene-2-thiophenecarbohydrazide involves its interaction with molecular targets through its hydrazide and thiophene groups. These interactions can lead to the formation of coordination complexes with metal ions, which can then participate in various biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in drug development or material science .
Vergleich Mit ähnlichen Verbindungen
N’-cyclohexylidene-2-thiophenecarbohydrazide can be compared with other similar compounds, such as:
2-thiophenecarbohydrazide: This compound shares the thiophene and hydrazide groups but lacks the cyclohexylidene moiety, making it less sterically hindered.
2-thenoyl-hydrazine: Similar in structure but with different substituents, leading to variations in reactivity and applications.
Thiophene-2-carboxylic hydrazide: Another related compound with similar functional groups but different overall structure and properties.
Eigenschaften
Molekularformel |
C11H14N2OS |
|---|---|
Molekulargewicht |
222.31 g/mol |
IUPAC-Name |
N-(cyclohexylideneamino)thiophene-2-carboxamide |
InChI |
InChI=1S/C11H14N2OS/c14-11(10-7-4-8-15-10)13-12-9-5-2-1-3-6-9/h4,7-8H,1-3,5-6H2,(H,13,14) |
InChI-Schlüssel |
XLIMVVMOOBOXHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=NNC(=O)C2=CC=CS2)CC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{(E)-[4-(propan-2-yl)phenyl]methylidene}pyrazine-2-carbohydrazide](/img/structure/B15081359.png)
![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B15081364.png)
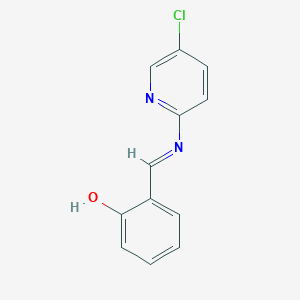

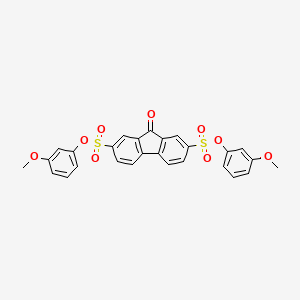
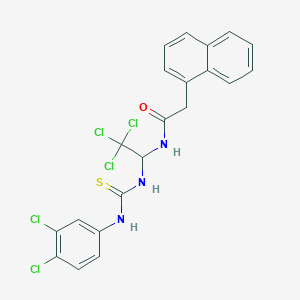

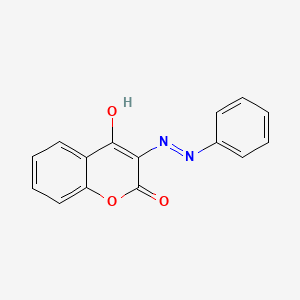
![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15081414.png)
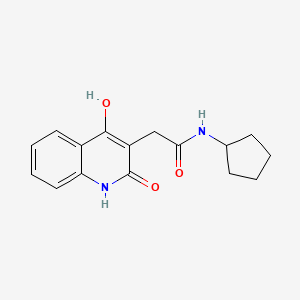
![4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide](/img/structure/B15081437.png)
![N'-[(E)-1-(3-methoxyphenyl)ethylidene]-1H-benzimidazole-6-carbohydrazide](/img/structure/B15081440.png)
![2-(3-Chloro-4-methylphenyl)-5-[2-(3-chloro-4-methylphenyl)-1,3-dioxoisoindole-5-carbonyl]isoindole-1,3-dione](/img/structure/B15081448.png)
![1H-Benzimidazole, 2-[5-bromo-2-[(3,4-dichlorophenyl)methoxy]phenyl]-](/img/structure/B15081452.png)
